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Compound of Interest

Compound Name: 1-Chloro-4-methylhexane

Cat. No.: B8703372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1-
chloro-4-methylhexane. In the absence of direct experimental values, this document details

the robust estimation of key thermochemical properties—standard enthalpy of formation,

standard entropy, and heat capacity—through the well-established Benson Group Additivity

Method. This guide offers a foundational dataset for researchers engaged in areas such as

reaction kinetics, process design, and computational modeling where the thermodynamic

properties of halogenated alkanes are critical.

Estimated Thermochemical Data for 1-Chloro-4-
methylhexane
The following tables summarize the calculated thermochemical properties for 1-chloro-4-
methylhexane in the ideal gas phase. These values have been derived using the Benson

Group Additivity Method, a widely recognized and reliable estimation technique.

Table 1: Estimated Standard Enthalpy of Formation and Standard Entropy
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Property Symbol Value Units

Standard Enthalpy of

Formation (298.15 K)
ΔfH° -295.6 kJ/mol

Standard Entropy

(298.15 K)
S° 445.5 J/mol·K

Table 2: Estimated Ideal Gas Heat Capacity (Cp) at Various Temperatures

Temperature (K) Heat Capacity (J/mol·K)

300 185.2

400 225.8

500 262.5

600 294.1

800 345.3

1000 385.1

1500 455.9

Methodology: The Benson Group Additivity Method
The thermochemical data presented in this guide were calculated using the Benson Group

Additivity Method. This approach is founded on the principle that the thermochemical properties

of a molecule can be accurately estimated by summing the contributions of its constituent

chemical groups. This method is particularly valuable when experimental data is unavailable.

The general equation for the Benson Group Additivity Method is:

Property = Σ (Group Contribution) + Σ (Correction Factors)

Where:
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Property can be the standard enthalpy of formation (ΔfH°), standard entropy (S°), or heat

capacity (Cp).

Group Contribution is the empirically determined value for a specific chemical group.

Correction Factors account for non-additive effects such as ring strain or steric interactions.

For an acyclic molecule like 1-chloro-4-methylhexane, these corrections are generally not

required.

To calculate the thermochemical properties of 1-chloro-4-methylhexane (CH3-CH(CH3)-CH2-

CH2-CH2-Cl), the molecule is dissected into the following Benson groups:

Two C-(C)(H)3 groups: Representing the two terminal methyl groups.

Two C-(C)2(H)2 groups: Representing the two methylene groups in the chain.

One C-(C)3(H) group: Representing the tertiary carbon atom.

One C-(C)(H)2(Cl) group: Representing the primary chlorinated carbon atom.

The specific group additivity values (GAVs) used for the calculations are compiled from various

critically evaluated sources in thermochemical literature.

Below is a workflow diagram illustrating the application of the Benson Group Additivity Method

for determining the thermochemical properties of 1-chloro-4-methylhexane.
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Workflow for Estimating Thermochemical Data of 1-Chloro-4-methylhexane

Step 1: Molecular Structure Analysis

Step 2: Group Dissection

Step 3: Data Retrieval

Step 4: Calculation

Step 5: Final Data Compilation

Identify Target Molecule:
1-Chloro-4-methylhexane

Deconstruct into Benson Groups:
- 2 x C-(C)(H)3
- 2 x C-(C)2(H)2
- 1 x C-(C)3(H)

- 1 x C-(C)(H)2(Cl)

Analyze

Retrieve Group Additivity Values (GAVs)
for ΔfH°, S°, and Cp

from Thermochemical Databases

Identify Groups

Sum GAVs for Each Property:
Property = Σ(Group Contributions)

Input Values

Tabulate Estimated Thermochemical Data:
- ΔfH°
- S°

- Cp vs. Temperature

Compile Results

Click to download full resolution via product page

Caption: Benson Group Additivity Method Workflow.
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Significance and Applications
The thermochemical data provided in this guide for 1-chloro-4-methylhexane are essential for

a variety of applications in research and industry:

Chemical Process Simulation: Accurate thermochemical data is fundamental for the design,

optimization, and safety analysis of chemical processes involving 1-chloro-4-
methylhexane.

Reaction Mechanism and Kinetic Modeling: This data is crucial for developing and validating

reaction mechanisms, predicting reaction rates, and understanding combustion and pyrolysis

processes.

Drug Discovery and Development: In the pharmaceutical industry, understanding the

thermodynamic properties of molecules is important for predicting their stability, reactivity,

and interactions in biological systems.

Environmental Fate and Transport Modeling: Thermochemical data can be used to model the

behavior and persistence of halogenated compounds in the environment.

This technical guide serves as a valuable resource by providing estimated yet reliable

thermochemical data for 1-chloro-4-methylhexane, thereby facilitating further research and

development in various scientific and industrial fields. The detailed methodology also offers a

transparent and reproducible approach for the estimation of thermochemical properties for

other compounds where experimental data is lacking.

To cite this document: BenchChem. [Navigating the Thermochemical Landscape of 1-Chloro-
4-methylhexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8703372#thermochemical-data-for-1-chloro-4-
methylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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